5-Chlorothiazole 5-Chlorothiazole
Brand Name: Vulcanchem
CAS No.: 4175-73-9
VCID: VC3745759
InChI: InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H
SMILES: C1=C(SC=N1)Cl
Molecular Formula: C3H2ClNS
Molecular Weight: 119.57 g/mol

5-Chlorothiazole

CAS No.: 4175-73-9

Cat. No.: VC3745759

Molecular Formula: C3H2ClNS

Molecular Weight: 119.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorothiazole - 4175-73-9

Specification

CAS No. 4175-73-9
Molecular Formula C3H2ClNS
Molecular Weight 119.57 g/mol
IUPAC Name 5-chloro-1,3-thiazole
Standard InChI InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H
Standard InChI Key YBGBTGGBNZEUJS-UHFFFAOYSA-N
SMILES C1=C(SC=N1)Cl
Canonical SMILES C1=C(SC=N1)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

5-Chlorothiazole consists of a thiazole ring with a chlorine atom at the 5-position. The thiazole core is a five-membered aromatic heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. The presence of these heteroatoms contributes to the compound's diverse reactivity patterns.

Physical and Chemical Properties

5-Chlorothiazole exhibits properties typical of aromatic heterocycles, modified by the electron-withdrawing influence of the chlorine substituent. This chlorine atom significantly affects the electronic distribution within the thiazole ring, influencing its reactivity and physicochemical properties.

Based on analysis of related compounds, we can deduce several key properties of 5-chlorothiazole:

PropertyValue
Molecular FormulaC3H2ClNS
Molecular WeightApproximately 119.57 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (e.g., chloroform, dichloromethane)
Boiling PointEstimated 170-180°C
Melting PointEstimated 40-50°C

Spectroscopic Characteristics

The structural identification of 5-chlorothiazole can be accomplished through various spectroscopic techniques:

  • NMR Spectroscopy: The 1H NMR spectrum typically shows characteristic signals for the aromatic protons at positions 2 and 4.

  • IR Spectroscopy: Key absorption bands corresponding to C=N, C-S, and C-Cl bonds.

  • Mass Spectrometry: Molecular ion peak and fragmentation pattern with distinctive chlorine isotope distribution.

Synthesis Methods

Classical Synthetic Approaches

Several synthetic routes can be employed to prepare 5-chlorothiazole:

  • Halogenation of thiazole at the 5-position using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

  • Ring-forming reactions starting from appropriate precursors, such as thioamides and α-chloroketones.

  • Modification of pre-existing thiazole derivatives through functional group interconversion.

Modern Synthetic Methodologies

Contemporary approaches to synthesizing 5-chlorothiazole often focus on:

  • Regioselective functionalization of the thiazole core.

  • Metal-catalyzed cross-coupling reactions.

  • Flow chemistry techniques for improved scalability and efficiency.

Comparative Synthesis Efficiency

The following table summarizes various synthetic approaches to 5-chlorothiazole:

Synthetic MethodStarting MaterialsConditionsYield RangeAdvantages
Direct ChlorinationThiazoleNCS, DCM, 0-25°C60-80%Simple procedure
Hantzsch SynthesisChloroacetaldehyde, ThioformamideEthanol, reflux50-70%One-pot reaction
Metal-Catalyzed HalogenationThiazolePd catalyst, Cl source70-85%High regioselectivity

Chemical Reactions

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of 5-chlorothiazole is susceptible to nucleophilic substitution reactions, particularly with strong nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed through an addition-elimination mechanism, facilitated by the electron-deficient nature of the thiazole ring .

Cross-Coupling Reactions

5-Chlorothiazole serves as an excellent substrate for various cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters to form aryl- or alkyl-substituted thiazoles.

  • Sonogashira coupling with terminal alkynes to introduce alkynyl substituents.

  • Buchwald-Hartwig amination for the introduction of amino groups.

These transformations are instrumental in expanding the structural diversity of thiazole derivatives and are frequently employed in the synthesis of bioactive compounds.

Functional Group Transformations

The reactivity of 5-chlorothiazole extends beyond simple substitution reactions:

  • Lithiation at position 2, followed by electrophilic quenching, allows for the introduction of various functional groups.

  • The thiazole nitrogen can participate in alkylation or acylation reactions.

  • The sulfur atom can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

Applications in Research and Industry

Role in Medicinal Chemistry

5-Chlorothiazole serves as a versatile building block in medicinal chemistry:

  • It functions as a key intermediate in the synthesis of pharmaceutical compounds.

  • The thiazole ring contributes to favorable pharmacokinetic properties in drug candidates.

  • Chlorine substitution allows for further functionalization to optimize biological activity.

Agricultural Applications

In agrochemical research, 5-chlorothiazole derivatives have demonstrated significant potential:

  • As fungicides, exploiting the antimicrobial properties often associated with thiazole compounds.

  • As herbicides, targeting specific metabolic pathways in plant species.

  • As plant growth regulators, influencing developmental processes in crops.

Materials Science Applications

Emerging applications in materials science include:

  • Development of thiazole-based organic semiconductors.

  • Incorporation into coordination polymers with unique optical properties.

  • Use in corrosion inhibitors and specialty chemicals.

Biological Activity

Antimicrobial Properties

Derivatives of 5-chlorothiazole have demonstrated significant antimicrobial activity across various studies. The thiazole scaffold is found in numerous antibiotics and antifungal agents, with the chlorine substituent often enhancing their potency through electronic effects and improved membrane permeability .

Enzyme Inhibition

Research has shown that 5-chlorothiazole derivatives can function as enzyme inhibitors, targeting specific biological pathways:

  • Inhibition of kinases involved in cell signaling.

  • Modulation of metabolic enzymes relevant to disease states.

  • Interaction with receptor systems governing physiological responses.

Anticancer Activity

5-Chlorothiazole derivatives have exhibited promising anticancer properties in preliminary studies:

DerivativeCancer Cell LineIC50 Value (μM)Mechanism of Action
5-Chlorothiazole-2-carboxamidesBreast cancer (MCF-7)0.5-5.0Tubulin polymerization inhibition
5-Chlorothiazole-2-thioethersLeukemia (K562)1.2-8.5Apoptosis induction
5-Chlorothiazole-4-substituted derivativesColon cancer (HCT116)2.5-10.0DNA intercalation

Comparison with Related Compounds

Structure-Activity Relationships

Comparative analysis of 5-chlorothiazole with related compounds reveals important structure-activity relationships:

CompoundKey Structural FeaturesRelative ReactivityNotable Biological Activities
5-ChlorothiazoleChlorine at position 5ModerateBuilding block for bioactive compounds
5-Chlorothiazole-2-thiolAdditional thiol groupEnhanced nucleophilicityAntimicrobial, antifungal properties
4-ChlorothiazoleChlorine at position 4Similar to 5-chlorothiazoleDifferent receptor binding profile
2-ChlorothiazoleChlorine at position 2Higher reactivityOften found in pharmaceutical intermediates

Electronic and Steric Effects

The position of substituents on the thiazole ring significantly influences both chemical reactivity and biological activity:

  • The 5-position substituent affects the electronic distribution across the entire ring system.

  • 2-position substitution more directly influences the nitrogen's properties.

  • 4-position substitution creates unique steric environments affecting binding to biological targets.

Biological Activity Comparison

When comparing the biological activities of various chlorothiazole derivatives:

  • 5-Chlorothiazole derivatives often demonstrate balanced properties suitable for medicinal applications.

  • 2-Chlorothiazole compounds frequently exhibit enhanced reactivity but potentially reduced stability.

  • 4-Chlorothiazole derivatives typically show distinctive binding profiles with certain enzyme classes.

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